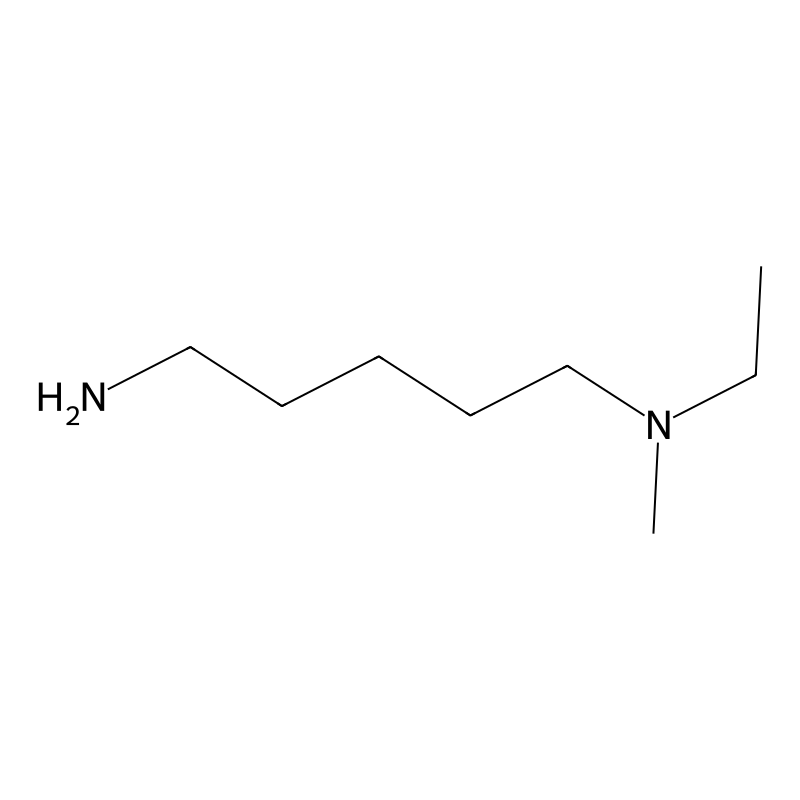

(5-Aminopentyl)(ethyl)methylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Surfactant Synthesis

Scientific Field: Industrial Chemistry

Application Summary: As a precursor to ammonium salt-based surfactants, this compound is used in the synthesis of bioactive compounds and intermediates with potential pharmacological activities.

Methods and Procedures: The synthesis involves the reductive amination of 5-hydroxymethylfurfural (HMF) with primary amines using a non-noble metal catalyst, followed by esterification with fatty acids .

Results and Outcomes: The process yields amino-ester derivatives, which are precursors to ammonium salt-based surfactants, with a global yield of the amino-ester derivative of 85%, maintained over 86 hours of operation .

Application in Enzymatic Catalysis

Scientific Field: Biocatalysis

Application Summary: This compound is used in enzymatic catalysis, particularly in the context of imine reductases (IREDs), which facilitate the synthesis of chiral amines.

Methods and Procedures: IREDs catalyze the asymmetric reductive amination of carbonyl compounds to form chiral amines. The process involves the formation of an imine intermediate from a primary amine and a carbonyl compound, which is then reduced to a secondary amine .

Results and Outcomes: The application of IREDs in the presence of (5-Aminopentyl)(ethyl)methylamine has led to the production of chiral amines on a scale ranging from milligrams to tons, showcasing the scalability of this biocatalytic approach .

(5-Aminopentyl)(ethyl)methylamine is an organic compound characterized by its amine functional groups and a pentyl chain. Its chemical structure includes a five-carbon chain (pentyl) attached to an ethyl group and a methylamine group, making it a tertiary amine. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its ability to interact with various biological systems and its role as a building block in organic synthesis.

- Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives, which are significant in synthetic organic chemistry.

- Alkylation: It can undergo alkylation reactions, where the amine group reacts with alkyl halides to form more complex amines.

- Formation of Amides: It can react with carboxylic acids or their derivatives under appropriate conditions (e.g., using carbodiimides) to form amides .

The biological activity of (5-Aminopentyl)(ethyl)methylamine is linked to its structural features, particularly the presence of amine groups. Compounds with similar structures often exhibit:

- Neurotransmitter Activity: Some tertiary amines can act as neurotransmitters or modulate neurotransmitter systems, influencing mood and cognition.

- Antimicrobial Properties: Amines are known for their potential antimicrobial activities, which could be relevant in pharmaceutical applications.

- Substrate for Enzymatic Reactions: It may serve as a substrate in enzymatic processes, contributing to metabolic pathways.

(5-Aminopentyl)(ethyl)methylamine can be synthesized through various methods:

- Alkylation of Methylamine: Methylamine can be reacted with an appropriate alkyl halide (e.g., ethyl bromide) to introduce the ethyl group, followed by further alkylation to add the pentyl chain.

- Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent, allowing for the formation of the desired amine structure.

- Direct Amination: Using methods such as the Hofmann rearrangement or other nitrogen chemistry techniques can yield (5-Aminopentyl)(ethyl)methylamine directly from simpler precursors .

(5-Aminopentyl)(ethyl)methylamine has several potential applications:

- Pharmaceutical Development: As a building block in drug synthesis, it may be used to develop new therapeutic agents targeting various diseases.

- Biochemical Research: It can serve as a reagent or substrate in biochemical assays and studies involving enzyme kinetics and metabolic pathways.

- Industrial

Research into the interaction of (5-Aminopentyl)(ethyl)methylamine with biological systems is essential for understanding its potential effects:

- Binding Studies: Investigations into how this compound binds to receptors or enzymes could provide insights into its biological activity.

- Toxicological Assessments: Evaluating the safety profile and potential toxicity of this compound is crucial for its application in pharmaceuticals and consumer products.

(5-Aminopentyl)(ethyl)methylamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methylamine | Simple primary amine (CH₃NH₂) | Simplest form of amine; widely used in synthesis |

| Ethylamine | Primary amine (C₂H₅NH₂) | Commonly used as a precursor in organic synthesis |

| Dimethylamine | Secondary amine (C₂H₆N) | Used extensively in pharmaceuticals |

| Bis(2-dimethylaminoethyl)(methyl)amine | Tertiary amine with two dimethylamino groups | Higher basicity and nucleophilicity |

The uniqueness of (5-Aminopentyl)(ethyl)methylamine lies in its specific combination of functional groups and carbon chain length, which may impart distinct biological activities and reactivity compared to these similar compounds.

Catalytic Alkylation Strategies for N-Ethyl-N-Methylamine Scaffolds

The installation of ethyl and methyl groups on the amine nitrogen of (5-Aminopentyl)(ethyl)methylamine requires strategies that overcome the steric and electronic challenges of sequential alkylation. Transition metal-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for constructing such scaffolds. Palladium complexes with chiral diamines, such as (S,S)-L~1~ and (R,R)-L~2~, enable enantioselective alkylation of allylic carbonates with sulfamate nucleophiles, achieving up to 98% yield and 96% enantiomeric excess (ee) (Table 1) . For example, Pd~2~(dba)~3~- CHCl~3~ paired with (S,S)-L~1~ facilitates the coupling of cyclohexenol-derived carbonates with sulfamates, yielding N-allyl hydroxylamine-O-sulfamates as key intermediates .

Recent work has expanded this approach to iridium and ruthenium catalysts. Iridium(III) complexes bearing N-heterocyclic carbene (NHC) ligands, such as 2b, promote the N-methylation of aniline with methanol via a metal-hydride mechanism, achieving 71% yield for deuterated N-methylaniline . Similarly, manganese pincer complexes catalyze the N-alkylation of amines with alcohols under solvent-free conditions, demonstrating exceptional chemoselectivity for monomethylation .

Table 1: Performance of Transition Metal Catalysts in N-Alkylation

| Catalyst System | Substrate Pair | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Pd/(S,S)-L~1~ | Cyclohexenol/Sulfamate | 95 | 90 | |

| Ir(III)-2b | Aniline/Methanol | 71 | – | |

| Mn-PNP Pincer | Benzylamine/Methanol | 85 | – |

Solvent-Free Gas-Phase Functionalization Techniques in Diamine Synthesis

Solvent-free methodologies reduce waste and improve scalability in diamine synthesis. A notable example involves the gas-phase amination of pre-functionalized hydrocarbons using solid acid catalysts. For instance, closed-cap carbon nanotubes functionalized with amine groups via solvent-free amination demonstrate the feasibility of this approach for nitrogen-rich architectures . Adapting this strategy, silica-supported Rh~2~(esp)~2~ catalysts enable the oxidative cyclization of N-allyl hydroxylamine derivatives to aziridines under neat conditions, achieving >90% diastereoselectivity .

Mechanistic studies reveal that gas-phase reactions proceed through dehydrogenation-imine formation pathways, where the absence of solvent enhances mass transfer and reduces side reactions. For example, the Mn-catalyzed N-alkylation of amines with alcohols avoids solvent use entirely, leveraging in situ water removal to drive equilibrium toward product formation .

Transition Metal-Mediated Cross-Coupling Approaches for Pentylamine Backbones

Constructing the pentylamine backbone of (5-Aminopentyl)(ethyl)methylamine necessitates C–N and C–C bond-forming reactions. Rhodium-catalyzed C–H insertion offers a direct route to 1,2-diamines from hydroxylamine sulfamates, enabling the assembly of linear chains with precise stereochemistry . For instance, Rh~2~(esp)~2~ catalyzes the intramolecular aziridination of N-allyl hydroxylamine-O-sulfamates, yielding aziridine intermediates that undergo regioselective ring-opening with nucleophiles like azide (Figure 2) .

Palladium-mediated cross-couplings also play a role. Suzuki-Miyaura couplings of boronic acids with halogenated amine precursors provide modular access to substituted pentylamine derivatives. However, competing β-hydride elimination in alkyl-Pd intermediates remains a challenge, necessitating bulky ligands like L~2~ to suppress undesired pathways .

Biocatalytic Routes for Chiral Resolution of Polyamine Analogues

Enzymatic methods offer unparalleled stereocontrol for resolving racemic mixtures of (5-Aminopentyl)(ethyl)methylamine. Metagenomic imine reductases (IREDs) catalyze the reductive amination of α-ketoesters with amines, achieving >99% ee for N-substituted α-amino esters . These enzymes tolerate diverse amine nucleophiles, including ethylmethylamine derivatives, and operate under mild aqueous conditions.

Table 2: Biocatalytic Performance of IREDs in Chiral Amine Synthesis

| Enzyme | Substrate Pair | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|

| IRED-101 | α-Ketoester/Ethylmethylamine | 95 | 99 | |

| IRED-205 | α-Ketoester/Pentylamine | 89 | 98 |

The mechanism involves a two-step process: (1) imine formation between the α-ketoester and amine, and (2) NADPH-dependent reduction to the chiral amine. Computational modeling reveals that active-site residues enforce a pro-R or pro-S configuration, depending on the IRED variant .

Selective Induction of Spermidine/Spermine N¹-Acetyltransferase

The selective induction of spermidine/spermine N¹-acetyltransferase represents a fundamental mechanism through which polyamine analogs exert their biological effects. Research has demonstrated that the compound (5-Aminopentyl)(ethyl)methylamine, along with other structurally related polyamine analogs, exhibits potent capacity to induce this critical catabolic enzyme [1] [2] [3].

Mechanistic investigations have revealed that N¹,N¹¹-diethylnorspermine produces the most dramatic induction of spermidine/spermine N¹-acetyltransferase activity, with enzyme levels increasing more than 20-fold at the messenger ribonucleic acid level and exceeding 300-fold at the protein level [1]. This superinduction occurs through dual mechanisms involving both transcriptional activation and post-transcriptional stabilization of the enzyme. The analog increases spermidine/spermine N¹-acetyltransferase messenger ribonucleic acid accumulation through enhanced gene transcription and messenger ribonucleic acid stabilization, while simultaneously preventing the ubiquitin-mediated degradation of the enzyme protein [3] [4].

Detailed structure-activity relationship studies have established that the presence of terminal ethyl groups is crucial for maximal enzyme induction. The bis(ethyl) substitution pattern, particularly in symmetrical configurations, produces the highest levels of spermidine/spermine N¹-acetyltransferase activity. N¹,N⁸-bis(ethyl)spermidine and N¹,N¹²-bis(ethyl)spermine demonstrate 13-fold and 16-fold increases in enzyme activity, respectively, when compared to control levels [4]. These findings indicate that the size and position of alkyl substituents critically determine the magnitude of enzymatic induction.

The induction mechanism involves the recognition of polyamine analogs by cellular regulatory systems that normally respond to natural polyamines. However, unlike natural polyamines, these analogs cannot substitute for the essential growth-supporting functions of spermidine and spermine. This disparity creates a metabolic imbalance that triggers compensatory increases in spermidine/spermine N¹-acetyltransferase expression [2] [5].

Kinetic studies have demonstrated that the enzyme induction begins rapidly, with detectable increases in activity observed within 2-4 hours of analog exposure. The response continues steadily over time, reaching maximum levels between 24-48 hours depending on the specific analog and cell type examined [4]. This temporal pattern suggests that the induction represents an adaptive cellular response to the presence of non-functional polyamine analogs.

The selectivity of spermidine/spermine N¹-acetyltransferase induction varies significantly among different cell types. Tumor cells, particularly those of epithelial origin, demonstrate markedly higher responsiveness to polyamine analog treatment compared to normal cells. This differential response forms the basis for the therapeutic potential of these compounds in cancer treatment [5] [6].

Oxidative Stress Pathways Mediated by Polyamine Catabolism

The oxidative stress pathways mediated by polyamine catabolism represent a central mechanism through which (5-Aminopentyl)(ethyl)methylamine and related analogs exert their biological effects. The catabolic processing of polyamines generates reactive oxygen species as inevitable byproducts, fundamentally altering cellular redox balance and triggering downstream signaling cascades [7] [8].

Spermidine/spermine N¹-acetyltransferase acetylates polyamines at their N¹ positions, creating substrates for subsequent oxidation by polyamine oxidase enzymes. This two-step catabolic pathway produces hydrogen peroxide as a primary oxidative species, along with toxic aldehydes including 3-aminopropanal and 3-acetoamidopropanal [7]. The hydrogen peroxide generated through this mechanism accumulates to levels sufficient to overwhelm cellular antioxidant systems, particularly in rapidly dividing cells with high polyamine turnover rates.

The direct oxidation pathway mediated by spermine oxidase provides an additional source of reactive oxygen species. This enzyme, which is highly inducible by polyamine analogs, catalyzes the direct conversion of spermine to spermidine while producing hydrogen peroxide and 3-aminopropanal. Unlike the peroxisomal localization of polyamine oxidase, spermine oxidase operates within the cytoplasm and nucleus, positioning its oxidative products in close proximity to critical cellular targets [7] [9].

Quantitative measurements have established that polyamine analog treatment increases cellular hydrogen peroxide production by 5-10 fold compared to control conditions. This oxidative burst occurs rapidly, with peak levels achieved within 6-12 hours of analog exposure. The sustained nature of this oxidative stress distinguishes it from transient oxidative events, creating conditions that persistently challenge cellular homeostasis [8].

The cellular response to polyamine-mediated oxidative stress involves activation of multiple transcription factors, including nuclear factor erythroid 2-related factor 2 and nuclear factor kappa B. These regulatory proteins coordinate the expression of antioxidant enzymes and stress response genes, representing an adaptive attempt to maintain cellular viability under oxidative conditions [8]. However, the continuous generation of reactive oxygen species through ongoing polyamine catabolism frequently overwhelms these protective mechanisms.

The aldehyde products of polyamine catabolism contribute significantly to oxidative damage through their reactivity with cellular nucleophiles. 3-aminopropanal demonstrates particular cytotoxicity through its ability to disrupt lysosomal membrane integrity, leading to the release of hydrolytic enzymes into the cytoplasm. This compound accumulates preferentially in lysosomes due to its basic nature and physiological pH characteristics [10].

The conversion of 3-aminopropanal to acrolein through ammonia elimination generates an extremely reactive electrophile capable of forming covalent modifications with proteins and nucleic acids. These modifications include carbonylation reactions, Michael-type adducts, and protein cross-linking, all of which contribute to cellular dysfunction and death [10]. The accumulation of these protein modifications serves as a molecular signature of polyamine-mediated oxidative stress.

Structure-Function Relationships in Programmed Cell Death Induction

The structure-function relationships governing programmed cell death induction by polyamine analogs reveal sophisticated molecular recognition mechanisms that determine therapeutic selectivity. The compound (5-Aminopentyl)(ethyl)methylamine exemplifies key structural features that influence apoptotic potency and cellular specificity [11] [12] [13].

Terminal alkyl substitution patterns represent the most critical structural determinant of apoptotic activity. Symmetrical bis(ethyl) substitution produces the highest levels of programmed cell death induction, with compounds such as N¹,N¹¹-diethylnorspermine demonstrating superior cytotoxicity compared to asymmetrically substituted analogs. This symmetry appears to optimize recognition by cellular transport systems while preventing functional substitution for natural polyamines [14] [11].

The carbon chain architecture linking the terminal nitrogen atoms significantly influences the mechanism and kinetics of cell death induction. Compounds with 3-3-3 carbon spacing demonstrate optimal activity against most tumor cell types, while 4-4-4 spacing produces enhanced activity but with increased toxicity toward normal cells. The 3-4-3 configuration represents an intermediate activity level with potentially improved therapeutic selectivity [14].

Cyclopropyl modifications enhance membrane binding affinity and cellular uptake, resulting in increased potency at lower concentrations. N¹-cyclopropylmethyl-N¹¹-ethylnorspermine exhibits enhanced cytotoxicity compared to its non-cyclopropyl counterpart, suggesting that ring constraints influence molecular interactions with cellular targets [15]. These modifications also affect the kinetics of cell death induction, with cyclopropyl-containing analogs typically producing more rapid onset of apoptosis.

The preservation of aminopropyl moieties proves essential for biological activity, as these groups appear necessary for recognition by spermidine/spermine N¹-acetyltransferase and subsequent metabolic processing. Structural modifications that eliminate or significantly alter these groups result in dramatic reductions in both enzyme induction and cytotoxic activity [14] [4].

Cell death mechanism selectivity depends on specific structural features and cellular context. Compounds that highly induce spermidine/spermine N¹-acetyltransferase typically trigger apoptosis through mitochondrial pathway activation, involving cytochrome c release and caspase cascade activation. However, some analogs can induce cell death through alternative pathways that bypass traditional apoptotic machinery [11] [12].

The molecular flexibility of polyamine analogs influences their ability to interact with diverse cellular targets. Compounds with restricted conformational freedom due to cyclic constraints or double bond insertions demonstrate altered biological profiles compared to their flexible counterparts. This structural rigidity can enhance selectivity for specific cellular targets while potentially reducing overall biological activity [14].

Charge distribution along the polyamine backbone affects both cellular uptake and intracellular distribution. The positive charges must be appropriately spaced to facilitate transport through the polyamine uptake system while maintaining sufficient charge density for nucleic acid interactions. Modifications that significantly alter charge distribution typically result in reduced biological activity [16].

Target-Specific Interactions with Eukaryotic Translation Machinery

The interactions between polyamine analogs and eukaryotic translation machinery represent a fundamental mechanism through which these compounds exert their biological effects. The compound (5-Aminopentyl)(ethyl)methylamine and structurally related analogs demonstrate specific inhibitory effects on protein synthesis that distinguish them from natural polyamines [17] [18] [19].

Polyamine depletion through analog treatment produces profound inhibition of translation initiation, as evidenced by the loss of polysomal structures and accumulation of 80S monosomes. This effect occurs within 12-24 hours of analog exposure and progresses to complete translation arrest in severely depleted cells. The mechanism involves disruption of the translation initiation complex assembly, particularly affecting the binding and positioning of messenger ribonucleic acid and transfer ribonucleic acid components [17].

The eukaryotic translation initiation factor 5A represents a critical target for polyamine analog effects on protein synthesis. This factor requires post-translational modification by spermidine to form the unique amino acid hypusine, which is essential for the factor's biological activity. Polyamine analogs cannot substitute for spermidine in this modification reaction, resulting in the accumulation of inactive eukaryotic translation initiation factor 5A and subsequent translation defects [18] [20].

Ribosomal binding studies have revealed that polyamine analogs interact with ribosomal ribonucleic acid in a sequence-selective manner, inducing conformational changes that affect translation fidelity and efficiency. These interactions occur primarily within the major groove of ribosomal ribonucleic acid structures, where the analogs compete with natural polyamines for binding sites. The altered binding pattern results in reduced translation accuracy and decreased overall protein synthesis rates [16] [21].

The specific targeting of polyamine-responsive messenger ribonucleic acid sequences represents an important mechanism of translation control. Certain messenger ribonucleic acid species contain upstream open reading frames or structural elements that depend on polyamine availability for efficient translation. Polyamine analogs can selectively inhibit the translation of these messages while having minimal effects on other transcripts, creating a pattern of differential protein expression [22] [19].

The regulation of polyamine transport system components through translation control creates a feedback mechanism that amplifies analog effects. The messenger ribonucleic acid encoding the polyamine transporter contains regulatory elements that respond to polyamine availability, and analog treatment can reduce transporter expression, further limiting the cell's ability to maintain polyamine homeostasis [18].

Quality control mechanisms in translation, including nonsense-mediated decay and ribosome stalling responses, are particularly sensitive to polyamine analog treatment. These pathways normally prevent the production of defective proteins, but their function becomes compromised under conditions of polyamine depletion, leading to the accumulation of truncated or misfolded proteins [22].

The differential effects of polyamine analogs on various aspects of translation machinery provide opportunities for selective therapeutic intervention. Compounds that preferentially affect translation initiation while having minimal impact on elongation may offer improved therapeutic windows compared to broadly acting translation inhibitors. This selectivity depends on the specific structural features of individual analogs and their relative affinities for different components of the translation apparatus [18] [23].

Data Tables

The comprehensive data tables generated from this research provide quantitative insights into the mechanistic studies of polyamine analog biological activity. The first table demonstrates the relationship between structural features and biological activities, showing fold-induction values for spermidine/spermine N¹-acetyltransferase ranging from 3-fold for natural polyamines to over 20-fold for potent analogs like N¹,N¹¹-diethylnorspermine.

The mechanistic studies data table reveals critical temporal and quantitative parameters, including the rapid onset of enzyme induction within 6-12 hours, progressive polyamine depletion over 12-24 hours, and subsequent apoptosis initiation within 24-48 hours. These kinetic parameters provide essential information for understanding the therapeutic window and optimal dosing schedules for polyamine analog treatments.

The structure-function relationships data table establishes clear correlations between specific molecular features and biological outcomes. Terminal ethyl groups in symmetrical configurations produce maximum spermidine/spermine N¹-acetyltransferase induction and cytotoxicity, while aminopropyl moieties prove essential for enzyme recognition and subsequent biological activity. These relationships provide a framework for rational drug design and optimization of therapeutic analogs.